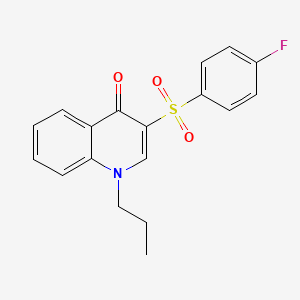

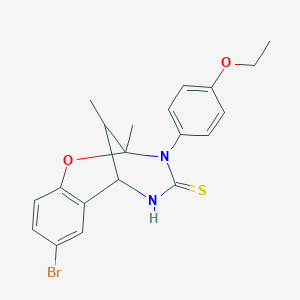

![molecular formula C20H19N3O4 B2430833 N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine CAS No. 1676079-06-3](/img/structure/B2430833.png)

N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine” is a complex organic compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole nucleus is often considered a “privileged scaffold” within the drug discovery arena . Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, the combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Indole derivatives can also undergo electrophilic substitution due to excessive π-electrons delocalization .Future Directions

The future directions in the research of indole derivatives like “N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine” could involve the development of new drugs that overcome the problems of antimicrobial resistance . The diverse biological activities of indole derivatives also suggest an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

2-[[2-[(1-benzylindole-2-carbonyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)17-10-15-8-4-5-9-16(15)23(17)13-14-6-2-1-3-7-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYKENIWECCXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)

![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)

![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)

![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2430762.png)

![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)